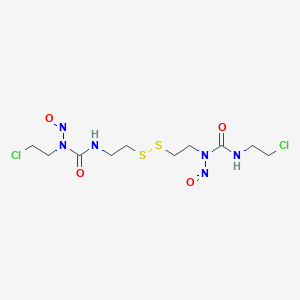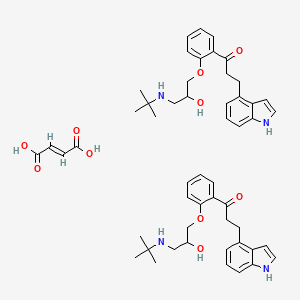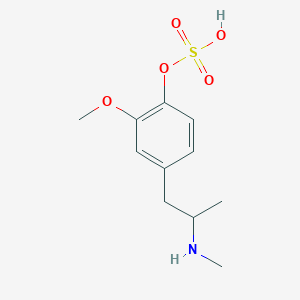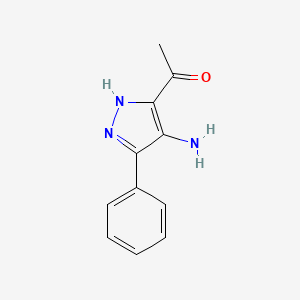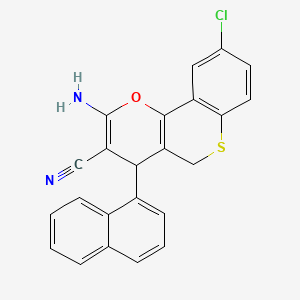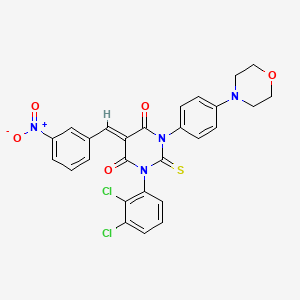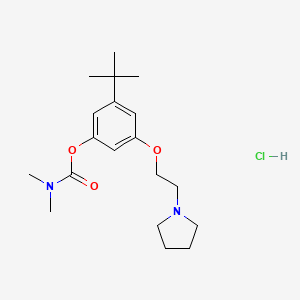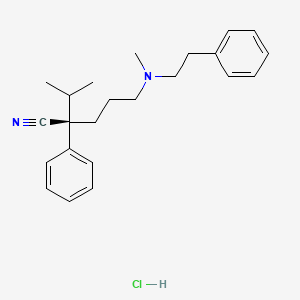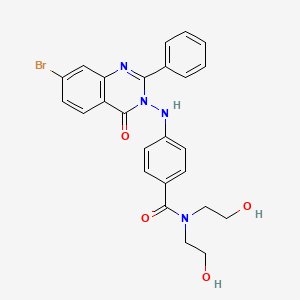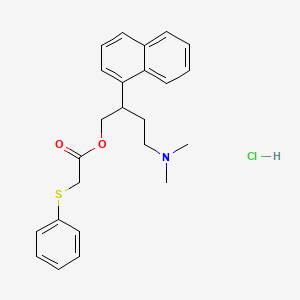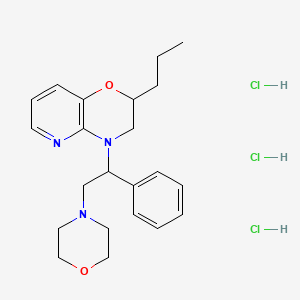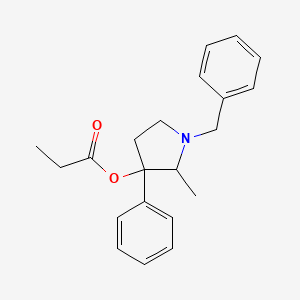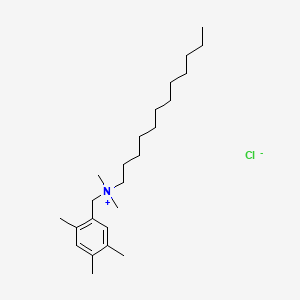
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various industries due to its effectiveness in controlling microbial growth and its ability to function as a surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride can be synthesized by reacting stoichiometric amounts of alkyl dimethyl amine with 2,4,5-trimethylbenzyl chloride . The reaction is exothermic and can proceed without the need for a solvent .
Industrial Production Methods
In industrial settings, the compound is typically produced by first synthesizing dodecyl dimethyl amine from dodecanol and dimethylamine. This intermediate is then reacted with 2,4,5-trimethylbenzyl chloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents . The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the quaternary ammonium group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial action of dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayers of microbial cells, leading to the dissociation of lipid bilayers and disruption of intermolecular interactions . This results in the leakage of cellular contents and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with similar uses in antimicrobial applications.
Uniqueness
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds .
Properties
CAS No. |
53404-46-9 |
|---|---|
Molecular Formula |
C24H44ClN |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
dodecyl-dimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-25(5,6)20-24-19-22(3)21(2)18-23(24)4;/h18-19H,7-17,20H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
YFZJXASJOCYMLT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=C(C=C(C(=C1)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


